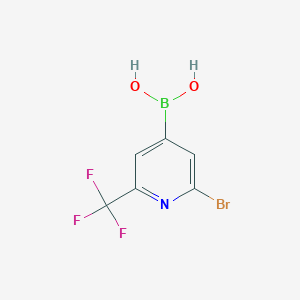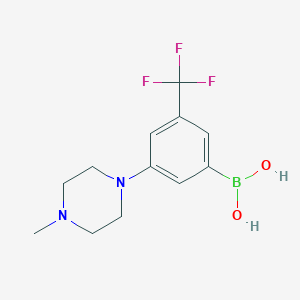
2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dioxo group attached to a purine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable purine derivative.
Amination: Introduction of the amino group at the 8th position of the purine ring.
Methylation: Addition of a methyl group at the 3rd position.
Oxidation: Formation of the dioxo groups at the 2nd and 6th positions.
Acetic Acid Addition: Finally, the acetic acid moiety is attached to the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The amino and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidized Derivatives: Formation of hydroxylated or carboxylated products.
Reduced Derivatives: Conversion to hydroxylated compounds.
Substituted Derivatives: Introduction of various functional groups replacing the amino or methyl groups.
Applications De Recherche Scientifique
2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid
- 2-(8-amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)butanoic acid
Uniqueness
- Structural Differences : The presence of the acetic acid moiety distinguishes it from similar compounds.
- Biological Activity : Unique interactions with molecular targets and pathways.
Propriétés
Formule moléculaire |
C8H9N5O4 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
2-(8-amino-3-methyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C8H9N5O4/c1-12-5-4(6(16)11-8(12)17)13(2-3(14)15)7(9)10-5/h2H2,1H3,(H2,9,10)(H,14,15)(H,11,16,17) |
Clé InChI |
ZZQQELFGEUZGIG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091417.png)
![7-Chloro-1-(4-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091420.png)


![1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091435.png)
![6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B14091445.png)
![N-[7-(2-aminopropanoylamino)-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide](/img/structure/B14091447.png)
![N-tert-butyl-3-[2-hydroxy-3-[[2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B14091451.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14091452.png)



![8-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091481.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14091495.png)
